Alosetron hydrochloride

Beschreibung

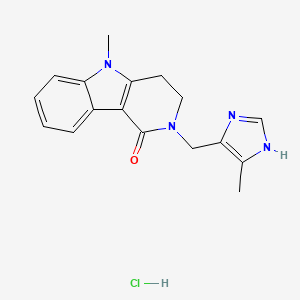

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYQZOVOVDSGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044208 | |

| Record name | Alosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/ | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

122852-69-1 | |

| Record name | Alosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alosetron hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5R1A46YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

288-291 °C | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

5-HT3 Receptor Antagonism by Alosetron Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alosetron (B1665255) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2][3][4][5] It is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have failed to respond to conventional therapies.[2][6] This document provides a comprehensive technical overview of the mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile of Alosetron. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development in this area.

Introduction to 5-HT3 Receptor and Alosetron

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of neurotransmitter receptors.[7] Predominantly located on enteric neurons in the gastrointestinal tract, as well as in the central nervous system, these receptors are involved in the regulation of visceral pain, colonic transit, and intestinal secretion.[7] Serotonin (5-hydroxytryptamine, 5-HT) released in the gut activates these receptors, leading to neuronal depolarization and the manifestation of symptoms associated with IBS-D, such as abdominal pain and diarrhea.

Alosetron hydrochloride competitively antagonizes the action of serotonin at the 5-HT3 receptor. By blocking this interaction, Alosetron modulates afferent sensory pathways from the gut, reduces colonic motility, and decreases intestinal secretions, thereby alleviating the primary symptoms of severe IBS-D.[8][9][10][11]

Data Presentation

Pharmacokinetic Properties of Alosetron

Alosetron exhibits predictable pharmacokinetic properties, with some differences observed between genders. It is rapidly absorbed orally and extensively metabolized by the liver.

| Parameter | Healthy Volunteers | Patients with IBS-D (Women) | Reference(s) |

| Bioavailability | ~60% | ~50-60% | [4][8] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | ~1.5 hours | [8] |

| Plasma Half-life (t1/2) | ~1.5 hours | ~1.5 hours | [8] |

| Volume of Distribution (Vd) | 65-95 L | Not explicitly stated | [6] |

| Plasma Protein Binding | 82% | 82% | [6] |

| Metabolism | Hepatic (CYP2C9, CYP3A4, CYP1A2) | Hepatic (CYP2C9, CYP3A4, CYP1A2) | [6] |

| Excretion | Primarily renal (as metabolites) | Primarily renal (as metabolites) | [6] |

Note: Plasma concentrations of Alosetron have been found to be approximately 27% lower in men compared to women.[6]

Clinical Efficacy of Alosetron in Women with Severe IBS-D

Multiple randomized, placebo-controlled clinical trials have demonstrated the efficacy of Alosetron in providing adequate relief of global IBS symptoms and improving stool consistency and frequency.

| Clinical Endpoint | Alosetron (1 mg twice daily) | Placebo | p-value | Reference(s) |

| Adequate Relief of Global IBS Symptoms (Pooled analysis of 6 RCTs) | Odds Ratio: 1.81 (95% CI: 1.57-2.10) | - | <0.0001 | [1][12] |

| Adequate Relief of Abdominal Pain and Discomfort (Pooled analysis of 6 trials) | Relative Risk: 1.31 (95% CI: 1.20-1.43) | - | - | [13] |

| Responders for Adequate Relief of IBS Pain and Discomfort (12 weeks) | 41-43% | 26-29% | <0.05 | [14][15] |

Safety Profile of Alosetron

The use of Alosetron is associated with a risk of rare but serious gastrointestinal adverse events, primarily constipation and ischemic colitis.

| Adverse Event | Alosetron | Placebo | Reference(s) |

| Constipation (Pooled analysis of 8 trials) | Relative Risk: 4.35 (95% CI: 3.01-6.26) | - | [13] |

| Incidence of Constipation (in women with severe IBS-D) | 29% (1 mg twice daily) | 5% | [6] |

| Ischemic Colitis (Pooled data from clinical trials) | 0.15% | 0.0% | [16][17][18] |

| Ischemic Colitis (Post-marketing surveillance) | 1.1 cases per 1,000 patient-years | - | [16][17][19] |

| Serious Complications of Constipation (Post-marketing surveillance) | 0.66 cases per 1,000 patient-years | - | [16][17] |

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membranes prepared from cells expressing recombinant human 5-HT3 receptors or from appropriate tissue homogenates (e.g., rat brain cortex).

-

Radioligand: [3H]-BRL 43694 (granisetron) or other suitable 5-HT3 receptor radioligand.[20]

-

Non-specific Binding Control: A high concentration of a known 5-HT3 receptor antagonist (e.g., 10 µM ondansetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in the assay buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

Total Binding: 50 µL radioligand, 50 µL assay buffer, and 150 µL membrane preparation.

-

Non-specific Binding: 50 µL radioligand, 50 µL non-specific binding control, and 150 µL membrane preparation.

-

Competition Binding: 50 µL radioligand, 50 µL of varying concentrations of the test compound (e.g., Alosetron), and 150 µL membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration of the well contents through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

In Vitro Functional Assay: Schild Analysis

This protocol describes the use of an isolated tissue preparation to determine the functional antagonist potency (pA2 value) of a compound like Alosetron.[22]

Materials:

-

Tissue Preparation: Guinea pig ileum, with the longitudinal muscle and myenteric plexus intact.

-

Organ Bath: Containing Krebs solution at 37°C, continuously gassed with 95% O2 and 5% CO2.

-

Isometric Transducer and Recording System.

-

5-HT3 Receptor Agonist: e.g., 2-methyl-5-HT.

-

Test Antagonist: this compound.

Procedure:

-

Tissue Mounting: Mount a segment of the guinea pig ileum in the organ bath under a resting tension of 1 gram. Allow the tissue to equilibrate for at least 60 minutes, with frequent changes of the Krebs solution.

-

Agonist Concentration-Response Curve (Control): Cumulatively add increasing concentrations of the 5-HT3 agonist to the organ bath and record the resulting contractile responses until a maximal response is achieved. Wash the tissue thoroughly and allow it to return to baseline.

-

Antagonist Incubation: Add a fixed concentration of Alosetron to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of Alosetron, repeat the cumulative addition of the 5-HT3 agonist and record the contractile responses.

-

Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 3 and 4 with at least two other concentrations of Alosetron.

-

Data Analysis:

-

For each concentration of Alosetron, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of Alosetron on the x-axis.

-

The pA2 value is the x-intercept of the Schild regression line, and the slope of the line should be close to 1 for a competitive antagonist.[23][24][25]

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of a 5-HT3 receptor antagonist to block agonist-induced increases in intracellular calcium.[26][27][28][29][30]

Materials:

-

Cells: A cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

5-HT3 Receptor Agonist: e.g., Serotonin or 2-methyl-5-HT.

-

Test Antagonist: this compound.

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of Alosetron or vehicle control.

-

Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Addition: Using the instrument's liquid handling capabilities, add a pre-determined concentration of the 5-HT3 agonist to all wells.

-

Fluorescence Monitoring: Immediately after agonist addition, continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the peak response against the log concentration of Alosetron.

-

Determine the IC50 value for Alosetron's inhibition of the agonist-induced calcium response.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Alosetron blocks serotonin binding to 5-HT3 receptors on enteric neurons.

Caption: Workflow for a 5-HT3 receptor radioligand binding assay.

Caption: 5-HT3 receptor downstream signaling cascade.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT3 receptor antagonist with demonstrated efficacy in the treatment of women with severe diarrhea-predominant irritable bowel syndrome. Its mechanism of action, centered on the blockade of serotonin-mediated signaling in the enteric nervous system, directly addresses the underlying pathophysiology of the condition. While its use is associated with a risk of serious, albeit rare, adverse events, a thorough understanding of its pharmacological profile, as detailed in this guide, is essential for its appropriate clinical application and for the development of future therapies targeting the 5-HT3 receptor. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

- 1. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Optimizing outcomes with this compound in severe diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Review article: the safety and efficacy of alosetron, a 5-HT3 receptor antagonist, in female irritable bowel syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review article: clinical pharmacology of alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review article: effects of the 5-HT3 receptor antagonist alosetron on neuromuscular transmission in canine and human intestinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Alosetron, a 5‐HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers | Semantic Scholar [semanticscholar.org]

- 11. Alosetron, a 5-HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and tolerability of alosetron for the treatment of irritable bowel syndrome in women and men: a meta-analysis of eight randomized, placebo-controlled, 12-week trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Efficacy and safety of alosetron in women with irritable bowel syndrome | RTI [rti.org]

- 16. Incidence of ischemic colitis and serious complications of constipation among patients using alosetron: systematic review of clinical trials and post-marketing surveillance data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Incidence of Ischemic Colitis and Serious Complications of Constipation Among Patients Using Alosetron: Systematic Review of Clinical Trials and Post-Marketing Surveillance Data - ProQuest [proquest.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The 5-HT3 receptor ligand, [3H]BRL 43694, binds to presynaptic sites in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. pdg.cnb.uam.es [pdg.cnb.uam.es]

- 24. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 25. researchgate.net [researchgate.net]

- 26. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Alosetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Alosetron (B1665255) hydrochloride, a potent and selective 5-HT3 receptor antagonist. This document details various synthetic methodologies, purification protocols, and analytical techniques for purity assessment, intended to serve as a valuable resource for professionals in drug development and chemical research.

Introduction

Alosetron hydrochloride, chemically known as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one monohydrochloride, is a key therapeutic agent for managing severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2] Its mechanism of action involves the selective antagonism of the serotonin (B10506) 5-HT3 receptor, which is integral to the regulation of visceral pain, colonic transit, and gastrointestinal secretions.[3] The synthesis and purification of this compound to a high degree of purity are critical for its safety and efficacy as a pharmaceutical agent.

Chemical Synthesis of Alosetron

The synthesis of Alosetron involves the condensation of a tricyclic ketone intermediate, 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one, with a substituted imidazole (B134444) side chain. Several synthetic routes have been developed, with advancements focused on improving yield, safety, and commercial viability.

Synthetic Route Overview

The core synthetic strategy involves the N-alkylation of the lactam nitrogen of the pyrido[4,3-b]indol-1-one ring system.

Key Synthetic Methodologies

Several methods for the condensation step have been reported, each with distinct advantages and disadvantages.

-

Method A: Sodium Hydride Route: An early method involved the use of a strong base like sodium hydride (NaH) to deprotonate the lactam nitrogen, followed by reaction with 4-chloromethyl-5-methylimidazole. While effective, the use of highly flammable and corrosive sodium hydride presents significant safety and handling challenges, making it less suitable for large-scale industrial production and often resulting in lower yields.[4]

-

Method B: Mineral/Sulfonic Acid Route: An improved method utilizes a mineral acid (e.g., hydrochloric acid) or a sulfonic acid (e.g., p-toluenesulfonic acid, methanesulfonic acid) to catalyze the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole. This approach avoids the hazards associated with sodium hydride but may require subsequent purification to obtain high-purity Alosetron.[4]

-

Method C: Trifluoroacetic Acid (TFA) Enhanced Route: A further refinement involves the use of trifluoroacetic acid (TFA), which has been shown to enhance the reaction rate and increase the product yield. This method offers a more efficient and commercially viable process for the synthesis of Alosetron.[4]

Comparative Synthesis Data

The choice of synthetic route significantly impacts the reaction time and overall yield of Alosetron. The following table summarizes typical yields associated with different methodologies.

| Method | Key Reagents | Typical Reaction Time | Reported Yield | Reference |

| A | Sodium Hydride, 4-chloromethyl-5-methylimidazole | 4-8 hours | Low to Moderate | [4] |

| B | HCl or p-TsOH, 4-hydroxymethyl-5-methylimidazole | 6-12 hours | Moderate to Good | [4] |

| C | Trifluoroacetic Acid (TFA), 4-hydroxymethyl-5-methylimidazole | 2-4 hours | High | [4] |

Detailed Experimental Protocol (Method C)

This protocol describes the synthesis of Alosetron using the trifluoroacetic acid enhanced method.

-

Reaction Setup: In a suitable reaction vessel, charge 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one and 4-hydroxymethyl-5-methylimidazole (or a protected derivative).

-

Solvent and Catalyst Addition: Add a suitable organic solvent and trifluoroacetic acid (TFA) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature in the range of 100-150°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mass and add water. Wash the aqueous layer with a non-polar organic solvent like toluene, followed by isopropyl ether, to remove organic impurities.

-

pH Adjustment and Isolation: Adjust the pH of the aqueous layer to approximately 6.8-7.0 using a potassium carbonate solution.

-

Precipitation and Filtration: Stir and cool the mixture to induce precipitation of the crude Alosetron base. Filter the solid product and dry.

-

Conversion to Hydrochloride Salt: Treat the crude Alosetron base with hydrochloric acid in a suitable solvent (e.g., methanol (B129727), ethanol, isopropanol) to form this compound.[4]

-

Final Isolation: Isolate the this compound by filtration, wash with a cold solvent, and dry.

Purification of this compound

Achieving high purity (>99.5%) is essential for a pharmaceutical-grade active pharmaceutical ingredient (API). The primary methods for purifying this compound are recrystallization and column chromatography.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.

Experimental Protocol for Recrystallization:

-

Solvent Selection: Select a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include methanol, ethanol, and isopropanol.[4]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.[4]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Comparative Purity Data from Recrystallization:

| Solvent System | Typical Purity Achieved | Reference |

| Methanol | > 99.5% | [4] |

| Ethanol | > 99.3% | [4] |

| Isopropanol | > 99.3% | [4] |

| Acetone/Water | > 99.0% | [4] |

Column Chromatography

For the removal of closely related impurities, column chromatography may be employed.

Experimental Protocol for Column Chromatography:

-

Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.

-

Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Mobile Phase and Elution: Elute the column with an appropriate mobile phase, starting with a non-polar solvent and gradually increasing the polarity. A typical solvent system would be a gradient of methanol in dichloromethane.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Characterization and Purity Assessment

The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and quantifying any impurities.

Typical HPLC Method Parameters:

| Parameter | Method 1 | Method 2 |

| Column | Jones Chromatography C18 (150 mm x 4.6 mm; 3 µm) | Phenomenex® kromasil C-18 (250 mm x 4.6 mm; 5 µm) |

| Mobile Phase | 0.01 M Ammonium Acetate (pH 3.5 with acetic acid) and Acetonitrile (75:25 v/v) | 0.025 M Disodium hydrogen orthophosphate (pH 3.0 with orthophosphoric acid) and Acetonitrile (65:35 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 217 nm | UV at 217 nm |

| Purity Achieved | > 99.4% | > 99.7% |

| Reference | [5][6] | [7] |

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and identify the positions of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Mechanism of Action: 5-HT3 Receptor Antagonism

Alosetron exerts its therapeutic effect by acting as a potent and selective antagonist of the 5-HT3 receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract.

Activation of the 5-HT3 receptor by serotonin leads to the opening of the ion channel, allowing the influx of sodium, potassium, and calcium ions. This results in neuronal depolarization and the initiation of downstream signaling cascades involving calmodulin, CaMKII, and ERK, ultimately leading to the symptoms of IBS-D.[8][9] Alosetron competitively blocks the binding of serotonin to the 5-HT3 receptor, thereby preventing channel opening and inhibiting these downstream effects.[10]

Conclusion

The synthesis and purification of this compound require careful selection of reaction conditions and purification methods to ensure high yield and purity. Modern synthetic routes that avoid hazardous reagents are preferred for industrial-scale production. Rigorous purification, primarily through recrystallization, is necessary to achieve the high purity required for pharmaceutical use. Comprehensive analytical characterization is crucial to confirm the identity and purity of the final product, ensuring its safety and efficacy for the treatment of severe IBS-D.

References

- 1. Optimizing outcomes with this compound in severe diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20120178937A1 - Process for the preparation of alosetron - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Alosetron Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron (B1665255) hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. Understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its safety and efficacy in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of alosetron in key preclinical species—namely rats, dogs, and monkeys. The information presented herein is intended to support researchers, scientists, and drug development professionals in their nonclinical evaluation of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of alosetron hydrochloride in rats, dogs, and monkeys after oral (PO) and intravenous (IV) administration. These data have been compiled from various preclinical studies to facilitate a comparative analysis across species.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Animal Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |

| Rat | Data not available in sufficient detail for comprehensive tabulation. | ||||

| Dog | Data not available in sufficient detail for comprehensive tabulation. | ||||

| Monkey | Data not available in sufficient detail for comprehensive tabulation. |

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Animal Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Half-life (t½) (hr) | AUC (ng·hr/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Rat | Data not available in sufficient detail for comprehensive tabulation. | |||||

| Dog | Data not available in sufficient detail for comprehensive tabulation. | |||||

| Monkey | Data not available in sufficient detail for comprehensive tabulation. |

It is important to note that while general statements about rapid absorption and wide distribution in animals are available, specific quantitative data from preclinical studies in rats, dogs, and monkeys are not readily found in publicly accessible literature. The provided tables are structured for the inclusion of such data as it becomes available through proprietary or further published research.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. The following sections outline typical experimental protocols for oral and intravenous pharmacokinetic studies and the bioanalytical method for alosetron quantification in plasma.

In-life Pharmacokinetic Study Protocols

A standardized approach is essential for conducting in-vivo pharmacokinetic studies. Below are generalized protocols for oral and intravenous administration in rats, dogs, and monkeys.

2.1.1. Animal Models

-

Species: Male and female Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used.

-

Health Status: Animals should be healthy and free of any disease. A thorough health examination should be conducted prior to the study.

-

Acclimation: Animals should be acclimated to the laboratory environment for a minimum of one week before the study commencement.

-

Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Fasting: Animals are typically fasted overnight (approximately 12 hours) before dose administration, with water provided ad libitum.

2.1.2. Dose Administration

-

Oral (PO): this compound is typically dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose) and administered via oral gavage for rats or in a gelatin capsule for dogs and monkeys.

-

Intravenous (IV): A sterile solution of this compound in a physiologically compatible vehicle (e.g., saline) is administered as a bolus injection or a short infusion into a suitable vein (e.g., tail vein for rats, cephalic vein for dogs and monkeys).

2.1.3. Blood Sampling

-

Collection Sites: Blood samples are collected from appropriate sites, such as the jugular vein or tail vein in rats, and the cephalic or saphenous vein in dogs and monkeys.

-

Time Points: A series of blood samples are collected at predetermined time points post-dose to adequately characterize the plasma concentration-time profile. Typical time points may include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS for Alosetron in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying alosetron in plasma.

2.2.1. Sample Preparation

-

Technique: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to extract alosetron and an internal standard (e.g., a deuterated analog of alosetron) from the plasma matrix.

-

Procedure (SPE example):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the plasma sample (pre-treated with a suitable buffer).

-

Wash the cartridge to remove interfering substances.

-

Elute alosetron and the internal standard with an organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

-

2.2.2. Chromatographic Conditions

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A flow rate of approximately 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

2.2.3. Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both alosetron and its internal standard.

The following diagram illustrates the workflow for the bioanalytical method.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Alosetron is rapidly absorbed after oral administration in animal models.[1] However, the absolute bioavailability can be variable between species and is generally moderate, suggesting a degree of first-pass metabolism.

Distribution

Following absorption, alosetron is widely distributed throughout the body tissues.[1] It exhibits moderate binding to plasma proteins.

Metabolism

Alosetron undergoes extensive and rapid metabolism, primarily in the liver. The major metabolic pathways identified in preclinical species such as rats and dogs are N-demethylation and hydroxylation.[1] In vitro studies have shown that cytochrome P450 enzymes are involved in its metabolism.

Excretion

The metabolites of alosetron, along with a small amount of unchanged drug, are primarily excreted via the kidneys into the urine. Biliary excretion also contributes to the elimination of alosetron and its metabolites.[1]

Signaling Pathway

Alosetron exerts its therapeutic effect by acting as a potent and selective antagonist of the 5-HT3 receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract.

Mechanism of Action:

-

Serotonin (B10506) (5-HT) Release: In the gut, enterochromaffin cells release serotonin in response to various stimuli.

-

5-HT3 Receptor Activation: Serotonin binds to and activates 5-HT3 receptors on enteric neurons.

-

Ion Channel Opening: This activation leads to the opening of a non-selective cation channel, resulting in the influx of sodium (Na+) and calcium (Ca2+) ions.

-

Neuronal Depolarization: The influx of positive ions causes depolarization of the neuron, leading to the propagation of nerve impulses.

-

Physiological Response: This neuronal activation contributes to visceral pain perception, increased colonic transit, and gastrointestinal secretions.

-

Alosetron's Role: Alosetron competitively binds to the 5-HT3 receptor, preventing serotonin from binding and thereby blocking the downstream signaling cascade. This results in a reduction of visceral pain, a decrease in colonic transit, and an increase in fluid absorption.

The following diagram illustrates the 5-HT3 receptor signaling pathway and the antagonistic action of alosetron.

Conclusion

This technical guide summarizes the available information on the pharmacokinetics of this compound in preclinical animal models. While general characteristics of its ADME profile are understood, there is a notable lack of detailed, publicly available quantitative data for specific preclinical species. The provided protocols and diagrams are intended to serve as a valuable resource for researchers in designing and interpreting future nonclinical studies of alosetron and other 5-HT3 receptor antagonists. Further research is warranted to fully elucidate the species-specific pharmacokinetic profiles of alosetron to better inform its clinical development and application.

References

Structural Activity Relationship of Alosetron Hydrochloride: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structural activity relationship (SAR) of Alosetron hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Alosetron is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women.[1] Its therapeutic effect is derived from its ability to modulate gastrointestinal processes sensitive to serotonin (B10506), such as visceral pain, colonic transit, and secretions.[1][2]

Core Molecular Structure and Pharmacophore

This compound is chemically designated as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, monohydrochloride.[3] Its structure comprises two key moieties: a rigid, tricyclic pyrido[4,3-b]indol-1-one core and a flexible (5-methyl-1H-imidazol-4-yl)methyl side chain.

The activity of Alosetron and other "setron" class drugs can be understood through a well-established pharmacophore model for 5-HT3 receptor antagonists. This model consists of three essential features:[3]

-

An Aromatic Moiety: Aromatic or heteroaromatic system that engages in binding, likely through π-π stacking or hydrophobic interactions within the receptor pocket. In Alosetron, this is the tricyclic indole (B1671886) system.

-

A Hydrogen Bond Acceptor: Typically a carbonyl group, located coplanar to the aromatic ring. Alosetron's lactam carbonyl group fulfills this role.

-

A Basic Center: A protonatable nitrogen atom, which is positively charged at physiological pH and interacts with anionic residues in the receptor. The imidazole (B134444) ring of Alosetron provides this basic center.

Structural Activity Relationship (SAR) Analysis

While comprehensive SAR studies on a wide range of Alosetron analogs are not extensively published in a single source, analysis of related 5-HT3 antagonists with similar structural motifs allows for a detailed understanding of the contribution of each part of the Alosetron molecule to its high binding affinity and potency.

| Structural Feature | Role in Activity | SAR Insights from Related Compounds |

| Pyrido[4,3-b]indol-1-one Core | Provides the rigid aromatic scaffold essential for receptor binding. | Studies on related tricyclic systems like pyrido[1,2-a]indoles and pyrimido[1,6-a]indoles confirm that a rigid, annelated indole structure is a key feature for high-potency 5-HT3 antagonism.[4][5] The addition of extra rings to the core indole structure can provide favorable hydrophobic interactions that enhance potency.[6] |

| Lactam Carbonyl Group | Acts as a critical hydrogen bond acceptor, a key feature of the 5-HT3 antagonist pharmacophore. | The presence of a linking acyl group (amide or ester) is a common feature among potent 5-HT3 antagonists, highlighting the importance of this hydrogen bonding interaction for high-affinity binding.[3][4] |

| N-5 Methyl Group | Contributes to the overall conformation and may engage in hydrophobic interactions within the receptor. | In related series, such as thiopyrano[2,3-b]indoles and pyrimido[1,6-a]indoles, methylation at the equivalent position on the indole nitrogen is consistently associated with high potency, suggesting it is a crucial feature.[5][7] |

| Methylene Linker | Provides the correct spatial distance and orientation between the tricyclic core and the basic imidazole ring. | The length and flexibility of the linker are critical for correctly positioning the basic nitrogen relative to the aromatic system to fit the receptor binding site. |

| (5-methylimidazol-4-yl)methyl Side Chain | Provides the essential basic nitrogen center and contributes to binding affinity. | This specific side chain is identified in multiple studies as an "important element for high potency".[4] The 5-methyl substitution on the imidazole ring, in particular, is significantly more potent than unsubstituted or alternatively substituted imidazole derivatives in related compound series.[7] |

Mechanism of Action and Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop receptor family.[8] These receptors are pentameric structures that form a central, non-selective cation channel. In the gastrointestinal tract, they are extensively distributed on enteric neurons.

The binding of the endogenous ligand, serotonin (5-HT), to the extracellular domain of the 5-HT3 receptor induces a conformational change that opens the ion channel. This allows for the rapid influx of cations (primarily Na+ and K+, with some Ca2+), leading to neuronal depolarization. This depolarization triggers the regulation of visceral pain perception, colonic transit, and GI secretions.[2]

Alosetron functions as a competitive antagonist. It binds with high affinity to the 5-HT3 receptor but does not activate it. By occupying the binding site, it prevents serotonin from binding and inducing channel opening, thus inhibiting neuronal depolarization and modulating the downstream GI processes.

Experimental Protocols

The determination of binding affinity (Ki) and functional potency (IC50) is critical for SAR studies. The following are standard experimental methodologies used for evaluating 5-HT3 receptor antagonists like Alosetron.

Radioligand Binding Assay (for Affinity - Ki)

This assay quantifies the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled ligand.

1. Receptor Preparation:

-

Source: Membrane preparations from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) are commonly used.[2]

-

Procedure: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei, and the resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a standard method like the Bradford assay.[9]

2. Assay Procedure:

-

Radioligand: A potent 5-HT3 antagonist, such as [3H]granisetron or [3H]BRL 43694, is used at a concentration near its Kd value.

-

Incubation: In a 96-well plate, the receptor membrane preparation is incubated with the radioligand and varying concentrations of the test compound (e.g., Alosetron or an analog).

-

Total vs. Non-specific Binding: A set of tubes for "total binding" contains only the receptor and radioligand. "Non-specific binding" is determined in a parallel set of tubes containing a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM tropisetron) to saturate the receptors.[10]

-

Conditions: Incubation is typically carried out at room temperature for 60 minutes to reach equilibrium.[9][10]

3. Separation and Quantification:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10]

-

Washing: Filters are washed multiple times with ice-cold buffer to remove unbound radioactivity.

-

Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.[11]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The IC50 is converted to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology (for Functional Potency - IC50)

This functional assay measures the ability of an antagonist to inhibit the ion channel currents activated by an agonist.

1. Cell Preparation:

-

HEK293 cells or other suitable cell lines transfected with the 5-HT3 receptor are cultured on glass coverslips.[12]

2. Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4.[12]

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2. Cesium is used to block K+ channels and isolate the 5-HT3 receptor currents.[12]

3. Recording Procedure:

-

A coverslip with cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.

-

A glass micropipette (3-5 MΩ resistance) filled with the internal solution is used to approach a single cell.[12]

-

A high-resistance "gigaohm seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by suction to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.

-

The cell is voltage-clamped at a holding potential of -60 mV.[12]

4. Data Acquisition and Analysis:

-

A 5-HT3 agonist (e.g., serotonin) is applied to the cell via a fast perfusion system, which evokes a rapid inward current through the 5-HT3 channels.

-

The cell is then pre-incubated with varying concentrations of the antagonist (Alosetron or analog) before co-application with the agonist.

-

The inhibition of the agonist-evoked current by the antagonist is measured.

-

A concentration-response curve is generated by plotting the percent inhibition against the antagonist concentration, and the data is fitted to determine the IC50 value.

References

- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 4. New 5-HT3 (serotonin-3) receptor antagonists. I. Synthesis and structure-activity relationships of pyrido[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 5-HT3 (serotonin-3) receptor antagonists, II. Synthesis and structure-activity relationships of pyrimido[1,6-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. Synthesis and structure-activity relationships of 9-methyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

Alosetron Hydrochloride and its Metabolites: A Comprehensive In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron (B1665255) hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a critical therapeutic agent for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, particularly its extensive metabolism within biological systems. This technical guide provides a detailed exploration of alosetron and its metabolites, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Alosetron and its Metabolites

The biotransformation of alosetron is extensive, with at least 28 metabolites having been identified.[2] The primary routes of metabolism involve oxidation and subsequent glucuronidation.[3] The major metabolites found in plasma and urine are the 6-hydroxy glucuronide and oxygenated imidazole (B134444) derivatives.[3] The following tables summarize the key quantitative pharmacokinetic parameters of alosetron and its metabolites.

Table 1: Pharmacokinetic Properties of Alosetron

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | 50-60% | [3] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [3] |

| Effect of Food | ~25% decrease in absorption, ~15 minute delay in Tmax | [3] |

| Distribution | ||

| Volume of Distribution (Vd) | 65-95 L | [3] |

| Plasma Protein Binding | 82% | [3] |

| Metabolism | ||

| Primary Metabolizing Enzymes | CYP1A2, CYP2C9, CYP3A4 | [3][4] |

| Elimination | ||

| Elimination Half-life (t½) | ~1.5 hours | [3] |

| Total Urinary Excretion (% of dose) | 74% (±5%) | [3] |

| Unchanged Drug in Urine (% of dose) | <1% | [3] |

| Total Fecal Excretion (% of dose) | 11% (±4%) | [3] |

Table 2: Major Metabolites of Alosetron in Urine

| Metabolite | Percentage of Administered Dose | Reference |

| 6-hydroxy glucuronide | Not explicitly quantified in sources | [3] |

| Oxygenated imidazole derivatives | Not explicitly quantified in sources | [3] |

Metabolic Pathways of Alosetron

Alosetron undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The main pathways include hydroxylation of the indole (B1671886) ring and oxidation of the imidazole ring, followed by glucuronide conjugation.

Signaling Pathway of Alosetron

Alosetron exerts its therapeutic effect by acting as a selective antagonist at the 5-HT3 receptor, a ligand-gated ion channel.[5] In the gastrointestinal tract, serotonin (B10506) (5-HT) is released by enterochromaffin cells and binds to 5-HT3 receptors on enteric neurons, triggering visceral pain, increased motility, and fluid secretion. Alosetron blocks this interaction, thereby reducing the symptoms of IBS-D.[3]

Experimental Protocols

Quantification of Alosetron and its Metabolites in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of alosetron and its major metabolites. Specific parameters may require optimization based on the instrumentation and specific metabolites of interest.

a. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 1.0 mL of human plasma, add an internal standard (e.g., a stable isotope-labeled alosetron).

-

Vortex the sample and load it onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for alosetron and its metabolites need to be determined and optimized.

-

In Vitro Metabolism of Alosetron using Human Liver Microsomes

This protocol is designed to investigate the metabolic stability and identify the metabolites of alosetron in an in vitro system.

a. Incubation Procedure

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Alosetron (e.g., 1 µM).

-

Phosphate buffer (pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the parent compound and metabolites using LC-MS/MS.

b. Data Analysis

-

Metabolic Stability: The disappearance of the parent compound (alosetron) over time is monitored to determine its in vitro half-life and intrinsic clearance.

-

Metabolite Identification: The LC-MS/MS data is analyzed to identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of alosetron hydrochloride and its metabolites in biological systems. The provided quantitative data, metabolic and signaling pathways, and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the biotransformation and mechanism of action of alosetron is essential for its safe and effective clinical use and for the development of future therapeutic agents.

References

Methodological & Application

Utilizing Alosetron Hydrochloride in 5-HT3 Receptor Binding Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron (B1665255) hydrochloride is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to rapid, transient depolarization of neurons in both the central and peripheral nervous systems. This signaling is implicated in various physiological processes, including emesis, gut motility, and visceral sensation. Alosetron's high affinity and selectivity for the 5-HT3 receptor make it an invaluable tool for researchers studying the serotonergic system and a reference compound in the development of novel therapeutics targeting this receptor.

These application notes provide detailed protocols for utilizing Alosetron hydrochloride in two key experimental paradigms for characterizing 5-HT3 receptor interactions: competitive radioligand binding assays and functional calcium flux assays.

Mechanism of Action

Alosetron competitively blocks the binding of serotonin to 5-HT3 receptors, thereby inhibiting the downstream signaling cascade.[1] The 5-HT3 receptor is a non-selective cation channel; upon binding of an agonist like serotonin, it opens to allow the influx of sodium (Na+) and calcium (Ca2+) ions, leading to neuronal depolarization. By occupying the binding site, Alosetron prevents this ion influx and subsequent cellular responses.

Data Presentation: Binding Affinity and Potency of Alosetron

The following table summarizes the quantitative data for this compound in various assays assessing its interaction with the 5-HT3 receptor. This data highlights its high potency and provides key parameters for experimental design.

| Parameter | Value | Species/System | Assay Type | Reference |

| IC50 | ~55 nM | Guinea-pig myenteric and submucosal neurons | Inhibition of 5-HT3-mediated depolarization | [1] |

| ID50 | 3.0 µg/kg | Rat (in vivo) | Inhibition of colorectal distention-induced depressor response | [2] |

Note: IC50 (half-maximal inhibitory concentration) and ID50 (half-maximal inhibitory dose) are measures of the functional potency of Alosetron as an antagonist. For competitive binding assays, the affinity is often expressed as a Ki (inhibition constant) or Kd (dissociation constant). While specific Ki or Kd values for Alosetron were not available in the provided search results, the low nanomolar IC50 value indicates high binding affinity.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human 5-HT3 receptor

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]-Granisetron)

-

This compound (as the competitor ligand)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the 5-HT3 receptor to a sufficient density.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

25 µL of varying concentrations of this compound (or vehicle for total binding, and a saturating concentration of a non-radiolabeled ligand for non-specific binding).

-

50 µL of the radioligand solution (at a concentration close to its Kd).

-

25 µL of the cell membrane preparation.

-

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

-

Filtration and Washing:

-

Harvest the contents of each well onto a 96-well filter plate using a cell harvester.

-

Rapidly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of radioligand binding for each concentration of Alosetron.

-

Plot the percent inhibition against the logarithm of the Alosetron concentration to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Calcium Flux Assay

This protocol measures the ability of this compound to inhibit serotonin-induced calcium influx in cells expressing the 5-HT3 receptor, providing a functional measure of its antagonist activity.

Materials:

-

HEK293 cells stably expressing the human 5-HT3 receptor

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Serotonin (as the agonist)

-

This compound

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Seed HEK293 cells expressing the 5-HT3 receptor into 96-well black-walled, clear-bottom plates and grow to confluence.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Measurement of Calcium Flux:

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add a solution of serotonin to each well to stimulate the 5-HT3 receptors.

-

Immediately begin measuring the fluorescence intensity over time to capture the calcium influx.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Plot the change in fluorescence against the logarithm of the Alosetron concentration.

-

Determine the IC50 value, which represents the concentration of Alosetron that inhibits 50% of the serotonin-induced calcium response.

-

Visualizations

Caption: 5-HT3 Receptor Signaling and Alosetron Inhibition.

Caption: Experimental Workflow for a 5-HT3 Receptor Binding Assay.

References

Application Notes and Protocols for Alosetron Hydrochloride in Rodent Models of Visceral Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron (B1665255) hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. These receptors are ligand-gated ion channels extensively distributed on enteric neurons within the gastrointestinal (GI) tract, as well as in the central nervous system.[1] Activation of 5-HT3 receptors by serotonin (B10506) (5-HT) is implicated in the regulation of visceral pain, colonic transit, and GI secretions, all of which are key pathophysiological components of Irritable Bowel Syndrome (IBS).[1] In rodent models, alosetron has been demonstrated to modulate visceral sensitivity, making it a valuable pharmacological tool for studying the mechanisms of visceral pain and for the preclinical evaluation of novel analgesics.[2][3]

This document provides detailed application notes and protocols for the use of alosetron hydrochloride in rodent models of visceral pain, intended to guide researchers in designing and executing robust and reproducible experiments.

Mechanism of Action

Alosetron's primary mechanism of action is the blockade of 5-HT3 receptors.[1][4] In the context of visceral pain, this action is thought to produce analgesia through several effects:

-

Peripheral Antagonism: By blocking 5-HT3 receptors on intrinsic primary afferent neurons in the gut, alosetron can inhibit the transmission of nociceptive signals from the viscera to the central nervous system.[2][3]

-

Central Antagonism: Alosetron can also act on 5-HT3 receptors within the brain and spinal cord, modulating the central processing of pain signals and reducing the emotional component of visceral pain.[1][5]

-

Modulation of GI Function: Alosetron slows colonic transit time and can increase fluid and electrolyte absorption in the intestines, which may indirectly alleviate pain associated with diarrhea-predominant conditions.[4]

Signaling Pathway of 5-HT3 Receptor in Visceral Nociception

The binding of serotonin to the 5-HT3 receptor, a non-selective cation channel, leads to the influx of Na+ and Ca2+ ions, causing depolarization of the neuron. This initiates a cascade of intracellular events that contribute to neuronal excitability and pain signaling. In the spinal cord, activation of 5-HT3 receptors can lead to the release of neurotransmitters like glutamate (B1630785) and chemokines such as fractalkine from primary afferent terminals and spinal neurons.[6] Fractalkine then acts on its receptor, CX3CR1, which is primarily expressed on microglia. This neuron-glia signaling can lead to the activation of astrocytes and the release of pro-inflammatory cytokines, further enhancing pain transmission.[6]

Data Presentation

The following tables summarize the quantitative effects of this compound in various rodent models of visceral and somatic pain.

Table 1: Effect of Alosetron on Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats

| Animal Model | Alosetron Dose & Route | Effect on VMR | Reference |

| Acid-induced muscle hyperalgesia | 100 µg/kg/day, i.v. | Prevented the development of visceral hyperalgesia | [3][5] |

| Acid-induced muscle hyperalgesia | 25 nmol, i.t. | Prevented the development of visceral hyperalgesia | [3][5] |

| Serotonin transporter knockout (SERT-KO) females | subcutaneous (s.c.) | Paradoxical increase in VMR | [7] |

| Wild-type (WT) males | subcutaneous (s.c.) | Increased VMR | [7] |

| SERT-KO females | intrathecal (i.t.) | Increased VMR | [7] |

| Glycerol-induced visceral pain | Not specified | Significantly attenuated glycerol-induced visceral pain | [8] |

| Colorectal distension (CRD) | Not specified | Did not attenuate CRD-induced visceral pain | [8] |

Table 2: Effect of Alosetron on Paw Withdrawal Threshold (PWT) in Rats with Somatic Hypersensitivity

| Animal Model | Alosetron Dose & Route | Effect on PWT | Reference |

| Acid-induced muscle hyperalgesia | 100 µg/kg/day, i.v. | Significant increase on days 2 and 3 | [3][5] |

| Acid-induced muscle hyperalgesia | 25 nmol, i.t. | Significant increase starting on day 3, higher than baseline on days 4-7 | [3][5] |

Experimental Protocols

Preparation of this compound for Injection

For intravenous (i.v.) administration, this compound can be dissolved in saline (0.9% NaCl). The pH of the saline solution should be adjusted to approximately 4 by adding solid tartaric acid.[9] A stock solution (e.g., 1 mg/mL) can be prepared and then diluted with the pH 4 saline vehicle to achieve the desired final concentrations for injection.[9] For other routes of administration, such as intraperitoneal (i.p.) or subcutaneous (s.c.), sterile saline is a commonly used vehicle. It is crucial to ensure the complete dissolution of the compound and to prepare fresh solutions on the day of the experiment.

Rodent Models of Visceral Pain

Several rodent models can be employed to study visceral pain. A commonly used and well-validated model is the colorectal distension (CRD) model, which assesses visceral sensitivity by measuring the animal's response to mechanical distension of the colon.

Protocol 1: Assessment of Visceral Pain using Colorectal Distension (CRD)

This protocol is adapted from established methods for measuring visceromotor response (VMR) to CRD in rodents.

Materials:

-

This compound

-

Vehicle (e.g., pH 4 saline)

-

Rodents (rats or mice)

-

Colorectal distension balloon catheter (appropriate size for the species)

-

Pressure transducer and amplifier

-

Data acquisition system

-

Electromyography (EMG) electrodes (optional, for VMR recording)

-

Surgical glue or suture

-

Lubricant

Procedure:

-

Animal Acclimation: Acclimate animals to the testing environment for at least 30-60 minutes before the experiment to minimize stress-induced responses.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.v., i.p., s.c.) at the predetermined time point before CRD.

-

Balloon Catheter Insertion: Gently insert the lubricated balloon catheter into the colon via the anus to a specific depth (e.g., 6 cm in rats). The catheter is secured to the tail with tape.

-

Graded Distension: After a recovery period, perform graded, phasic colorectal distensions at varying pressures (e.g., 15, 30, 45, 60 mmHg).[10] Each distension should last for a set duration (e.g., 20 seconds) with a sufficient rest interval between distensions (e.g., 3-5 minutes).

-

Pain Response Measurement: The primary endpoint is the visceromotor response (VMR), which is the contraction of the abdominal and hindlimb musculature. This can be quantified by visual observation and scoring of behaviors (e.g., abdominal withdrawal reflex, stretching) or more objectively through EMG recordings of the external oblique muscles.

-

Data Analysis: The VMR is typically expressed as the area under the curve (AUC) of the EMG recording during the distension period, corrected for baseline activity. The data can then be analyzed to compare the responses between the alosetron-treated and vehicle-treated groups at each distension pressure.

Protocol 2: Assessment of Referred Somatic Hypersensitivity using the Von Frey Test

Visceral pain can often lead to referred hyperalgesia in somatic areas. The von Frey test is used to measure mechanical allodynia in the paws or abdomen.

Materials:

-

Calibrated von Frey filaments (a range of forces)

-

Testing apparatus with a wire mesh floor

-

Rodents

Procedure:

-

Animal Acclimation: Place the animals in individual compartments on the wire mesh floor and allow them to acclimate for at least 30 minutes.[2]

-